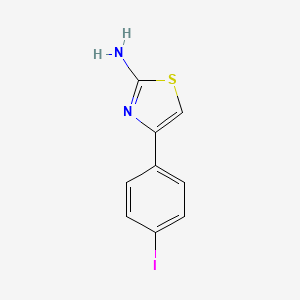

4-(4-碘苯基)-1,3-噻唑-2-胺

描述

Synthesis Analysis

The synthesis of related thiazole derivatives has been explored through various methods, including experimental and theoretical investigations. For instance, Özdemir et al. (2009) conducted an experimental and theoretical study on a similar molecule, focusing on molecular geometry, vibrational frequencies, and molecular energy profiles (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009). Additionally, Androsov (2008) discussed the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation of related thiadiazoles, highlighting the importance of ring-opening reactions (Androsov, 2008).

Molecular Structure Analysis

The structure of thiazole derivatives has been a subject of extensive study. Nadaf et al. (2019) characterized compounds through crystallography, revealing insights into their molecular structures and stability based on intermolecular interactions (Nadaf et al., 2019).

Chemical Reactions and Properties

Research on thiadiazoles has uncovered their reactivity and chemical properties. Kokovina et al. (2021) developed a new method for synthesizing thiadiazol-2-amine derivatives, demonstrating the versatility and reactivity of these compounds (Kokovina, Gadomsky, Terentiev, & Sanina, 2021).

Physical Properties Analysis

The physical properties of thiazole derivatives, including their stability and electronic structure, are crucial for understanding their behavior. The study by Özdemir et al. provides insight into the physical aspects of these compounds through detailed molecular modeling and analysis (Özdemir et al., 2009).

Chemical Properties Analysis

The chemical properties of 4-(4-Iodophenyl)-1,3-thiazol-2-amine and related compounds have been explored in various studies, focusing on their synthesis, reactivity, and potential applications. For example, the work by Androsov highlights the chemical transformations that lead to the formation of thiolate derivatives, indicating the chemical versatility of the thiazole backbone (Androsov, 2008).

科学研究应用

分子动力学和量子化学研究

4-(4-碘苯基)-1,3-噻唑-2-胺,作为噻唑和噻二唑家族中的衍生物,在针对铁金属腐蚀的研究中具有相关性。Kaya等人的研究利用密度泛函理论(DFT)计算和分子动力学模拟来预测类似噻唑衍生物的抑制性能,通过对铁表面的结合能计算突出它们在保护金属表面方面的潜力(Kaya et al., 2016)。

合成和光谱分析

氨基噻唑衍生物,包括类似于4-(4-碘苯基)-1,3-噻唑-2-胺的结构,已经通过X射线晶体学和光谱方法进行合成和分析。这些化合物展示出多样的生物应用,它们的固态结构形成由于分子内氢键而形成的聚合链结构。这些结构洞察对于理解这些化合物在各种科学领域中的化学行为和潜在应用至关重要(Adeel et al., 2017)。

抗癌和抗菌活性

噻唑衍生物已被探索其抗癌和抗菌潜力。一项研究合成了一系列噻唑-4-胺衍生物,并对其在各种人类癌细胞系中进行了测试。结果表明这些化合物表现出有希望的抗癌活性,暗示了噻唑衍生物在肿瘤学中的潜在治疗应用(Yakantham et al., 2019)。噻唑研究的另一个方面涉及其抗菌效力。从氨基噻唑衍生物合成的化合物已经展示出显著的抗菌活性,强调了这些化合物在开发新的抗微生物剂中的实用性(Gupta et al., 2013)。

材料科学的合成和表征

在材料科学中,噻唑衍生物已被合成和表征,以用于其潜在应用,例如在安全油墨中由于其多刺激响应性能。这些化合物表现出形态依赖的荧光性,可以通过机械力或pH变化触发,使其适用于安全和传感应用(Lu & Xia, 2016)。

作用机制

Target of Action

It is known that similar compounds, such as 4-iodo-l-phenylalanine, interact with targets like dipeptidyl peptidase 4 in humans . These targets play crucial roles in various biological processes, including protein degradation and regulation of signal transduction pathways .

Mode of Action

Compounds with similar structures, like 4-iodophenol, undergo a variety of coupling reactions where the iodine substituent is replaced by a new carbon group . This interaction could potentially lead to changes in the target’s function or activity .

Biochemical Pathways

It is known that similar compounds can be involved in various biochemical reactions, such as the reduction of tetrazolium salts . These reactions can have downstream effects on cellular respiration and other metabolic processes .

Result of Action

Similar compounds like 4-iodophenol are known to enhance chemiluminescence for the detection of cancer cells , suggesting potential applications in medical diagnostics.

Action Environment

It is known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

安全和危害

未来方向

属性

IUPAC Name |

4-(4-iodophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCNLOOXYGEQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356661 | |

| Record name | 4-(4-iodophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Iodophenyl)-1,3-thiazol-2-amine | |

CAS RN |

31699-14-6 | |

| Record name | 4-(4-iodophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31699-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B1268486.png)

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)